"synthesis and characterization of N-(4-Boronophenyl)-1,3-propanesultam"
"synthesis and characterization of N-(4-Boronophenyl)-1,3-propanesultam"
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Boronophenyl)-1,3-propanesultam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(4-Boronophenyl)-1,3-propanesultam, a molecule of significant interest in medicinal chemistry and drug development. The unique combination of a cyclic sulfonamide (sultam) and a boronic acid functional group positions this compound as a versatile scaffold for the design of novel therapeutic agents, particularly enzyme inhibitors. This document details a robust synthetic pathway, outlines rigorous characterization methodologies, and discusses the scientific rationale behind the experimental choices, thereby serving as a valuable resource for researchers in the field.
Introduction: The Significance of Boron-Containing Sultams in Modern Drug Discovery
The incorporation of boron into organic molecules has emerged as a powerful strategy in drug design, leading to several FDA-approved therapeutics.[1][2] Boronic acids, in particular, are known for their ability to form reversible covalent bonds with diols, a feature that has been exploited in the development of enzyme inhibitors and sensors.[3][4] The boronic acid moiety can act as a transition-state analog, effectively inhibiting the activity of various enzymes.[5]
Sultams, or cyclic sulfonamides, are considered "privileged structures" in medicinal chemistry due to their diverse biological activities and favorable physicochemical properties.[6] The sulfonamide group is a key pharmacophore found in numerous drugs.[7] The rigid cyclic structure of sultams can provide conformational constraint, leading to improved binding affinity and selectivity for their biological targets.
The combination of these two pharmacophores in N-(4-Boronophenyl)-1,3-propanesultam results in a molecule with considerable potential for the development of novel therapeutics. Its structure suggests possible applications as an inhibitor of enzymes such as β-lactamases, proteasomes, or other enzymes with key serine or threonine residues in their active sites.[5][8] This guide provides the necessary technical details for the synthesis and characterization of this promising compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of N-(4-Boronophenyl)-1,3-propanesultam can be efficiently achieved through a two-step process. The first step involves the synthesis of the N-arylated sultam precursor, N-(4-Bromophenyl)-1,3-propanesultam. The second, and key, step is the conversion of the aryl bromide to the corresponding boronic acid via a palladium-catalyzed borylation reaction.
Caption: Synthetic workflow for N-(4-Boronophenyl)-1,3-propanesultam.
Step 1: Synthesis of N-(4-Bromophenyl)-1,3-propanesultam
This initial step involves the nucleophilic attack of 4-bromoaniline on 1,3-propane sultone. The reaction proceeds via the opening of the sultone ring, followed by an intramolecular cyclization to form the desired N-arylated sultam. Although this compound is commercially available, understanding its synthesis from basic starting materials is crucial for a comprehensive guide.[9]
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To a solution of 4-bromoaniline (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add 1,3-propane sultone (1.1 eq).[10]
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The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
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The crude product is washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(4-Bromophenyl)-1,3-propanesultam as a crystalline solid.
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Solvent: A polar aprotic solvent is chosen to facilitate the dissolution of the reactants and to promote the nucleophilic attack.
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Reflux Conditions: Heating is necessary to overcome the activation energy for the ring-opening of the sultone, which is a relatively stable cyclic ester.[10]
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Purification: The product often precipitates out of the reaction mixture upon cooling due to its higher crystallinity and lower solubility compared to the starting materials, allowing for a simple filtration-based purification.
Step 2: Miyaura Borylation to Yield N-(4-Boronophenyl)-1,3-propanesultam
The conversion of the aryl bromide to a boronic acid is a cornerstone of modern organic synthesis. The Miyaura borylation reaction, a variant of the Suzuki-Miyaura coupling, is a highly efficient method for this transformation.[11] This reaction utilizes a palladium catalyst to couple the aryl bromide with a boron source, typically bis(pinacolato)diboron (B2pin2), to form a boronate ester. The boronate ester can then be hydrolyzed to the desired boronic acid.
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In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-(4-Bromophenyl)-1,3-propanesultam (1.0 eq), bis(pinacolato)diboron (1.1 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq).
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Add a suitable base, such as potassium acetate (KOAc) (3.0 eq), to the flask.
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Add a dry, degassed solvent, such as 1,4-dioxane or toluene.
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The reaction mixture is heated to 80-100 °C for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.
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After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst.
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The filtrate is concentrated under reduced pressure.
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The resulting crude boronate ester can be purified by column chromatography on silica gel.
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For the hydrolysis of the boronate ester to the boronic acid, the purified ester is dissolved in a solvent mixture such as THF/water and treated with an acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification.
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The final product, N-(4-Boronophenyl)-1,3-propanesultam, can be isolated by extraction and purified by recrystallization.
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Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, an inert atmosphere is crucial to prevent catalyst degradation.[11]
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Palladium Catalyst: Pd(dppf)Cl2 is a common and effective catalyst for Miyaura borylation reactions due to its stability and high catalytic activity.
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Base: The base is essential for the transmetalation step in the catalytic cycle. Potassium acetate is a mild and effective base for this purpose.[11]
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Boron Source: Bis(pinacolato)diboron is a stable, easy-to-handle solid, making it a preferred boron source for these reactions. The resulting pinacol boronate ester is also generally stable and can be easily purified.[12]
Characterization of N-(4-Boronophenyl)-1,3-propanesultam
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propanesultam ring. The aromatic protons on the phenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the sultam ring will appear as multiplets in the aliphatic region (typically δ 2.0-4.0 ppm). The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the aliphatic carbons of the sultam ring. The carbon attached to the boron atom will have a characteristic chemical shift.
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¹¹B NMR: Boron NMR is a definitive technique to confirm the presence and the coordination state of the boron atom. A single peak in the region of δ 25-35 ppm is indicative of a trigonal planar boronic acid.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio. The fragmentation pattern can also provide structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:
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S=O stretching: Strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group.
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O-H stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
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C-N stretching: Around 1300-1200 cm⁻¹.
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Aromatic C-H stretching: Above 3000 cm⁻¹.
Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Sultam protons (δ 2.0-4.0 ppm) |
| ¹³C NMR | Signals for aromatic and aliphatic carbons |
| ¹¹B NMR | Signal around δ 25-35 ppm |
| HRMS | Accurate mass confirming the molecular formula C₉H₁₂BNO₄S |
| IR (cm⁻¹) | ~3400 (br, O-H), ~1350 & ~1160 (S=O), ~1600 (aromatic C=C) |
Visualization of Key Structures
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- 4. Enzyme assays with boronic acid appended bipyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
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- 12. m.youtube.com [m.youtube.com]
